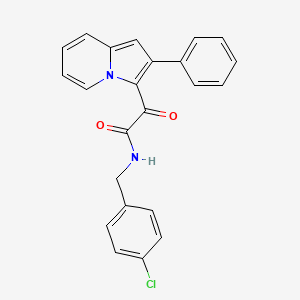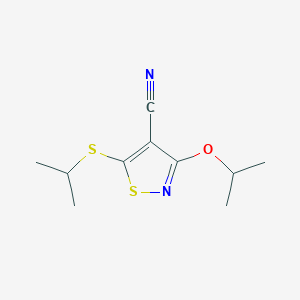![molecular formula C23H16ClFN2O2 B4329133 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Übersicht
Beschreibung
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound with potential applications in scientific research. This compound is also known as ML277 and is a small molecule inhibitor of the Kv7.1 potassium channel. The Kv7.1 potassium channel plays a crucial role in regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in cardiac arrhythmia.
Wirkmechanismus
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide involves inhibition of the Kv7.1 potassium channel. This channel is involved in regulating the electrical activity of the heart, and inhibition of this channel can lead to changes in cardiac rhythm. By inhibiting the Kv7.1 potassium channel, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential therapeutic applications in cardiac arrhythmia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide have been studied in vitro and in vivo. This compound has been shown to be effective in inhibiting the Kv7.1 potassium channel, leading to changes in cardiac rhythm. In addition, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be selective for the Kv7.1 potassium channel, with little or no effect on other potassium channels. This selectivity is important for minimizing potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments include its selectivity for the Kv7.1 potassium channel, its effectiveness in inhibiting the channel, and its potential therapeutic applications in cardiac arrhythmia. However, there are also limitations to using this compound. For example, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is complex and may be difficult to reproduce in some labs. In addition, further research is needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide. One area of research is the potential therapeutic applications of this compound in cardiac arrhythmia. Further studies are needed to determine the efficacy and safety of this compound in treating cardiac arrhythmia in vivo. Another area of research is the development of more selective inhibitors of the Kv7.1 potassium channel. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is selective for the Kv7.1 potassium channel, but further research is needed to develop compounds that are even more selective. Finally, research is needed to fully understand the potential side effects of this compound, particularly with regard to its effects on other potassium channels.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has potential applications in scientific research. This compound is a selective inhibitor of the Kv7.1 potassium channel, which is involved in regulating the electrical activity of the heart. Inhibition of this channel has potential therapeutic applications in cardiac arrhythmia. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide has been shown to be effective in inhibiting the Kv7.1 potassium channel in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-16-7-5-15(6-8-16)13-27-14-20(19-3-1-2-4-21(19)27)22(28)23(29)26-18-11-9-17(25)10-12-18/h1-12,14H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEUYLIIOUXLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329057.png)
![6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-b]cinnolin-10-ol](/img/structure/B4329065.png)

![3'-(3,4-dichlorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4329068.png)
![ethyl 3-amino-5-(2-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4329072.png)

![methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate](/img/structure/B4329085.png)
![3-[6-amino-5-cyano-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl]benzoic acid](/img/structure/B4329092.png)
![2-tert-butyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B4329096.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide](/img/structure/B4329119.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329140.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4329147.png)
